molecular formula C21H24N4O3 B7178727 N-methyl-3-[[methyl-(2-oxo-1-phenylpiperidin-3-yl)carbamoyl]amino]benzamide

N-methyl-3-[[methyl-(2-oxo-1-phenylpiperidin-3-yl)carbamoyl]amino]benzamide

Cat. No.: B7178727
M. Wt: 380.4 g/mol
InChI Key: VARZZWCJSXXELR-UHFFFAOYSA-N
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Description

N-methyl-3-[[methyl-(2-oxo-1-phenylpiperidin-3-yl)carbamoyl]amino]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes a benzamide core, a piperidine ring, and multiple functional groups. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-methyl-3-[[methyl-(2-oxo-1-phenylpiperidin-3-yl)carbamoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-22-19(26)15-8-6-9-16(14-15)23-21(28)24(2)18-12-7-13-25(20(18)27)17-10-4-3-5-11-17/h3-6,8-11,14,18H,7,12-13H2,1-2H3,(H,22,26)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARZZWCJSXXELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)NC(=O)N(C)C2CCCN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-[[methyl-(2-oxo-1-phenylpiperidin-3-yl)carbamoyl]amino]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as phenylacetonitrile and ethyl acetoacetate.

    Introduction of the Benzamide Group: The benzamide group is introduced through an amidation reaction, where the piperidine derivative reacts with benzoyl chloride in the presence of a base like triethylamine.

    Methylation: The final step involves the methylation of the amine group using methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-[[methyl-(2-oxo-1-phenylpiperidin-3-yl)carbamoyl]amino]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted benzamides or piperidines.

Scientific Research Applications

N-methyl-3-[[methyl-(2-oxo-1-phenylpiperidin-3-yl)carbamoyl]amino]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-methyl-3-[[methyl-(2-oxo-1-phenylpiperidin-3-yl)carbamoyl]amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-3-[[methyl-(2-oxo-1-phenylpiperidin-3-yl)carbamoyl]amino]benzoate
  • N-methyl-3-[[methyl-(2-oxo-1-phenylpiperidin-3-yl)carbamoyl]amino]benzylamine

Uniqueness

N-methyl-3-[[methyl-(2-oxo-1-phenylpiperidin-3-yl)carbamoyl]amino]benzamide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

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